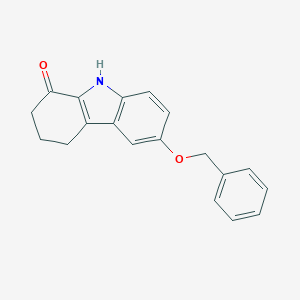![molecular formula C17H15N3O3S B421361 5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B421361.png)
5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique fused ring structure, which includes a thieno ring, a pyrimidine ring, and an azepine ring. The presence of a nitrophenyl group at the 2-position adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of a suitable diene with sulfur-containing reagents under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a thieno derivative with a guanidine derivative under basic conditions.
Formation of the Azepine Ring: The azepine ring is constructed through an intramolecular cyclization reaction, often facilitated by heating and the presence of a suitable catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or further nitrated derivatives.
科学研究应用
2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to enzymes or receptors, while the fused ring structure may facilitate interactions with nucleic acids or proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with similar thieno and pyrimidine ring structures but lacking the azepine ring.
Azepines: Compounds with similar azepine ring structures but lacking the thieno and pyrimidine rings.
Nitrophenyl Derivatives: Compounds with similar nitrophenyl groups but different core structures.
The uniqueness of 2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3’,2’:4,5]pyrimido[1,2-a]azepin-11(5H)-one lies in its fused ring system, which imparts distinct chemical and biological properties compared to other related compounds.
属性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C17H15N3O3S/c21-17-16-13(18-15-4-2-1-3-9-19(15)17)10-14(24-16)11-5-7-12(8-6-11)20(22)23/h5-8,10H,1-4,9H2 |
InChI 键 |
QNPSCYJECJQBII-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C(=O)N2CC1)SC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1CCC2=NC3=C(C(=O)N2CC1)SC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


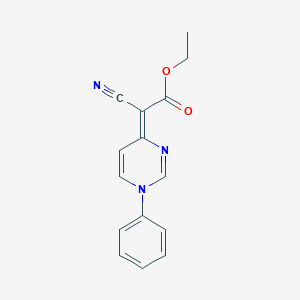
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421280.png)
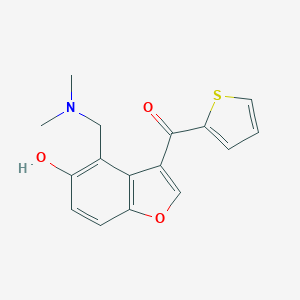
![9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421288.png)
![1-[(Z)-azepan-2-ylidene(nitro)methyl]-11-nitro-7,8,9,10-tetrahydro-6H-azepino[1,2-a]indol-2-ol](/img/structure/B421291.png)
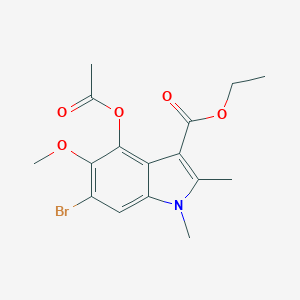
![2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile](/img/structure/B421293.png)
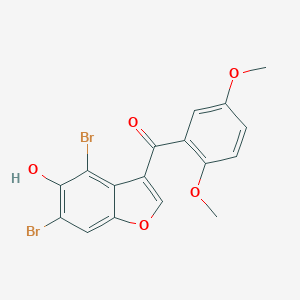
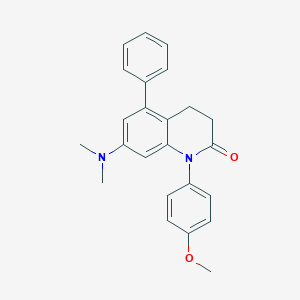
![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)
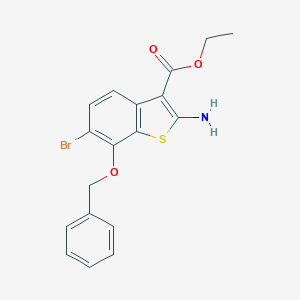
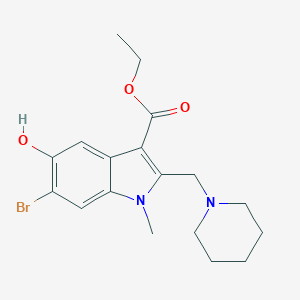
![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)
